REACTION_SMILES
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[Al+3:14].[CH3:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1.[CH3:1][O:2][c:3]1[cH:4][c:5]2[cH:6][n:7][n:8]([CH3:12])[c:9]2[cH:10][cH:11]1.[Cl-:13].[Cl-:15].[Cl-:16]>>[OH:2][c:3]1[cH:4][c:5]2[cH:6][n:7][n:8]([CH3:12])[c:9]2[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2c(cnn2C)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Type
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product
|
Smiles
|
Cn1ncc2cc(O)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |